2-(4-Methoxyphenyl)-4-pentyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a pentynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-pentyn-2-ol typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-methoxyphenyl iodide with 4-pentyn-2-ol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-pentyn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(4-Methoxyphenyl)-4-pentyn-2-one.
Reduction: Formation of 2-(4-Methoxyphenyl)-4-penten-2-ol or 2-(4-Methoxyphenyl)-4-pentanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)ethanol
- 2-(4-Methoxyphenyl)acetylene
- 2-(4-Methoxyphenyl)propan-2-ol
Uniqueness
2-(4-Methoxyphenyl)-4-pentyn-2-ol is unique due to the presence of both a methoxyphenyl group and a pentynol backbone. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H14O2/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h1,5-8,13H,9H2,2-3H3 |
InChI Key |
AWDDQFIPRQAOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.